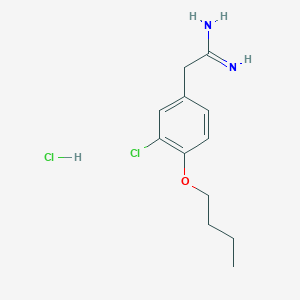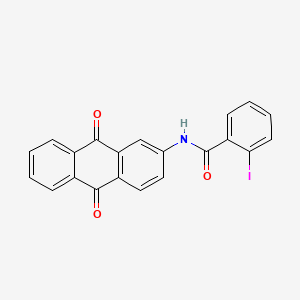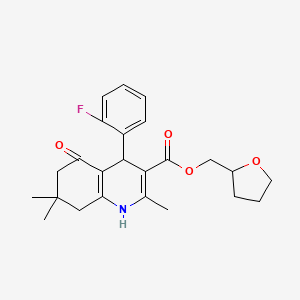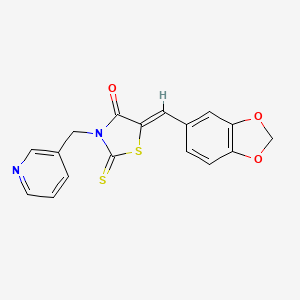![molecular formula C22H20ClNO3 B5085740 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5085740.png)
1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate, also known as CPMA, is a synthetic compound that has shown potential in various scientific research applications. CPMA is a member of the naphthalene family and has a molecular weight of 365.86 g/mol.
Mécanisme D'action
The mechanism of action of 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression. 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has also been shown to bind to the cannabinoid receptor CB2, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to have various biochemical and physiological effects. In cancer cells, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to induce apoptosis through the activation of caspase enzymes. In inflammation, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In the brain, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate is its potential as a therapeutic agent in cancer and inflammation. Another advantage is its ability to improve cognitive function in neurological disorders. However, one limitation of 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate research. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis and improve its solubility. Additionally, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate could be tested in preclinical and clinical studies to evaluate its potential as a therapeutic agent in cancer, inflammation, and neurological disorders.
Méthodes De Synthèse
1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate is synthesized through a multi-step process starting with naphthalene. The first step involves the bromination of naphthalene to produce 1-bromo-2-naphthol. This compound is then reacted with propionyl chloride to produce 1-bromo-2-naphthyl propionate. The final step involves the reaction of 1-bromo-2-naphthyl propionate with 2-chloroaniline to produce 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate.
Applications De Recherche Scientifique
1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has shown potential in various scientific research applications, including cancer research, inflammation research, and neurological research. In cancer research, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to reduce the production of pro-inflammatory cytokines. In neurological research, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
[1-[(2-chlorophenyl)-(propanoylamino)methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO3/c1-3-20(26)24-22(17-10-6-7-11-18(17)23)21-16-9-5-4-8-15(16)12-13-19(21)27-14(2)25/h4-13,22H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBVEZOASOQKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=CC=C1Cl)C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chloro-4-methylphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085658.png)

![N-(3-isopropoxypropyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5085675.png)
![4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine](/img/structure/B5085683.png)

![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5085719.png)



![N-{4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5085735.png)

![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5085748.png)
![2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5085756.png)
![1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone](/img/structure/B5085764.png)